molecular formula C8H18O2 B14641318 6-Methylheptane-2,5-diol CAS No. 51916-46-2

6-Methylheptane-2,5-diol

Cat. No.: B14641318
CAS No.: 51916-46-2
M. Wt: 146.23 g/mol
InChI Key: MFBMFHMAWZBOEZ-UHFFFAOYSA-N
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Description

6-Methylheptane-2,5-diol: is an organic compound with the molecular formula C8H18O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Ketones: One common method for synthesizing 6-Methylheptane-2,5-diol involves the reduction of 6-Methylheptane-2,5-dione using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis of Epoxides: Another method involves the hydrolysis of 6-Methylheptane-2,5-epoxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on factors such as yield, purity, and production cost.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.

    Reduction: H2 gas with a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).

Major Products:

    Oxidation: 6-Methylheptane-2,5-dione or 6-Methylheptanal.

    Reduction: 6-Methylheptane.

    Substitution: 6-Methylheptane-2,5-dichloride or 6-Methylheptane-2,5-dibromide.

Mechanism of Action

The mechanism by which 6-Methylheptane-2,5-diol exerts its effects depends on its chemical structure and the functional groups present. The hydroxyl groups can participate in hydrogen bonding, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used .

Comparison with Similar Compounds

  • 6-Methylheptane-2,4-dione
  • 6-Methylheptane-2,5-epoxide
  • 6-Methylheptane-2,5-dichloride
  • 6-Methylheptane-2,5-dibromide

Comparison: 6-Methylheptane-2,5-diol is unique due to its two hydroxyl groups, which provide it with distinct chemical reactivity compared to its analogs. For example, 6-Methylheptane-2,4-dione lacks the hydroxyl groups and thus has different reactivity and applications. Similarly, the epoxide and halogenated derivatives have different functional groups, leading to varied chemical behavior and uses .

Properties

CAS No.

51916-46-2

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

6-methylheptane-2,5-diol

InChI

InChI=1S/C8H18O2/c1-6(2)8(10)5-4-7(3)9/h6-10H,4-5H2,1-3H3

InChI Key

MFBMFHMAWZBOEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(C)O)O

Origin of Product

United States

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